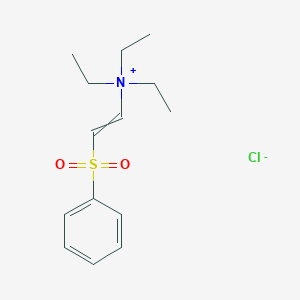
2-(Benzenesulfonyl)-N,N,N-triethylethen-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenaminium, N,N,N-triethyl-2-(phenylsulfonyl)-, chloride (1:1) is a quaternary ammonium compound with a phenylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethenaminium, N,N,N-triethyl-2-(phenylsulfonyl)-, chloride (1:1) typically involves the reaction of triethylamine with a phenylsulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The reaction conditions often include the use of an inert solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethenaminium, N,N,N-triethyl-2-(phenylsulfonyl)-, chloride (1:1) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction Reactions: The phenylsulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.
Addition Reactions: The compound can also participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium salts, while oxidation and reduction reactions can modify the phenylsulfonyl group.
Aplicaciones Científicas De Investigación
Ethenaminium, N,N,N-triethyl-2-(phenylsulfonyl)-, chloride (1:1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential use as a drug delivery agent and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Ethenaminium, N,N,N-triethyl-2-(phenylsulfonyl)-, chloride (1:1) involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the phenylsulfonyl group can interact with specific molecular targets, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Ethenaminium, N,N,N-trimethyl-2-(phenylsulfonyl)-, chloride (1:1)
- Ethenaminium, N,N,N-triethyl-2-(methylsulfonyl)-, chloride (1:1)
- Ethenaminium, N,N,N-trimethyl-2-(methylsulfonyl)-, chloride (1:1)
Uniqueness
Ethenaminium, N,N,N-triethyl-2-(phenylsulfonyl)-, chloride (1:1) is unique due to its specific combination of the quaternary ammonium group and the phenylsulfonyl group
Propiedades
Número CAS |
10149-49-2 |
|---|---|
Fórmula molecular |
C14H22ClNO2S |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)ethenyl-triethylazanium;chloride |
InChI |
InChI=1S/C14H22NO2S.ClH/c1-4-15(5-2,6-3)12-13-18(16,17)14-10-8-7-9-11-14;/h7-13H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
QZCJNWGLNFVZBT-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)C=CS(=O)(=O)C1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(4-methylphenyl)propanoic acid](/img/structure/B14063318.png)






![2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14063372.png)
